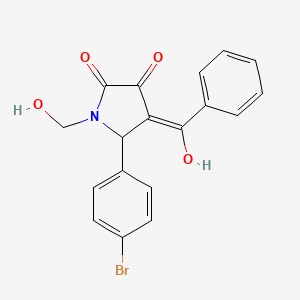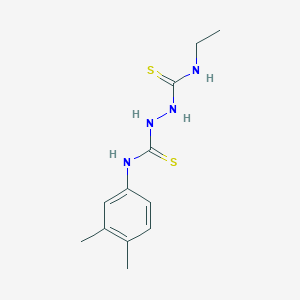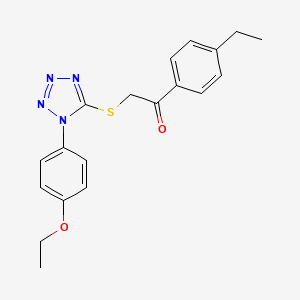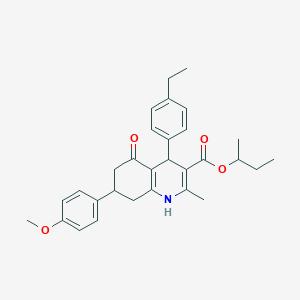![molecular formula C27H22Cl2N4O2S2 B11093287 5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11093287.png)
5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYANO-6-({2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes cyano, dichlorophenyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-6-({2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano group: This is often done via a nucleophilic substitution reaction.
Attachment of the dichlorophenyl and thienyl groups: These groups are typically introduced through coupling reactions, such as Suzuki or Stille coupling.
Final assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-CYANO-6-({2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
5-CYANO-6-({2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties may make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-CYANO-6-({2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-CYANO-N,3-DIMETHYLBENZAMIDE: This compound shares the cyano and amino functional groups but differs in its overall structure.
3,5-DICHLOROANILINE: This compound contains the dichlorophenyl group but lacks the pyridine and thienyl groups.
Uniqueness
5-CYANO-6-({2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H22Cl2N4O2S2 |
|---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
5-cyano-6-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C27H22Cl2N4O2S2/c1-15-6-3-4-7-21(15)33-26(35)24-16(2)31-27(20(13-30)25(24)22-8-5-9-36-22)37-14-23(34)32-19-11-17(28)10-18(29)12-19/h3-12,25,31H,14H2,1-2H3,(H,32,34)(H,33,35) |
InChI Key |
ULRPTGSNMOZKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({(2Z)-3-[2-(4-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11093204.png)


![3-Ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11093215.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide](/img/structure/B11093218.png)
![(2Z)-3-benzyl-N-(4-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11093219.png)

![4-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11093239.png)
![Methyl 2-(acetylamino)-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate](/img/structure/B11093240.png)
![4-(1-benzyl-1H-indol-3-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}butanamide](/img/structure/B11093242.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11093254.png)

![N,N'-bis[3-(1,3-benzoxazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B11093278.png)

